

Physical and chemical properties of crystalline D-Rhamnose

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Compound of Interest

Compound Name: *D-Rhamnose*

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An In-depth Technical Guide to the Physical and Chemical Properties of Crystalline D-Rhamnose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Rhamnose is a naturally occurring deoxy sugar, specifically a 6-deoxy-D-mannose. Unlike its more common L-enantiomer, which is a constituent of many plant glycosides and bacterial cell walls, **D-Rhamnose** is comparatively rare, found primarily in the lipopolysaccharides (LPS) of certain pathogenic bacteria such as *Pseudomonas aeruginosa*.^[1] Its presence in these unique biological structures makes it a point of interest for researchers in microbiology, immunology, and drug development, particularly for applications related to bacterial pathogenesis and vaccine development. This guide provides a comprehensive overview of the core physical and chemical properties of crystalline **D-Rhamnose**, detailed experimental protocols for its analysis, and a visualization of its biosynthetic pathway.

Physical and Chemical Properties

The physical and chemical characteristics of **D-Rhamnose** are fundamental to its isolation, identification, and application in research.

General Properties

Crystalline **D-Rhamnose** is a white, solid monosaccharide with a sweet taste.^[2] As a 6-deoxyhexose, it possesses a methyl group at the C6 position in place of a hydroxymethyl group, which influences its polarity and reactivity compared to other hexoses.

Quantitative Physicochemical Data

The key physicochemical properties of **D-Rhamnose** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₂ O ₅	^[2]
Molecular Weight	164.16 g/mol	^[1]
Melting Point	120-160 °C	^[2]
Boiling Point	323.9 °C (at 760 mmHg)	^[2]
Density	1.556 g/cm ³	^[2]
Flash Point	149.7 °C	^[2]
Refractive Index	1.593	^[2]
Specific Rotation [α] _D	Shows mutarotation. The equilibrium value is expected to be the opposite of L-Rhamnose (+8.9°).	^[3]
Solubility	Soluble in water, ethanol, and methanol. Estimated solubility is ~36 mg/mL in these solvents.	^[4]

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and identification of **D-Rhamnose**.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework. Samples are typically dissolved in deuterium oxide (D₂O).

Nucleus	Anomer	Carbon Position	Typical Chemical Shift (ppm)	Reference(s)
¹ H	α/β	H-1 (Anomeric)	~4.8 - 5.2	[5]
α/β	H-2 to H-5	~3.3 - 4.1	[5]	
α/β	H-6 (CH ₃)	~1.2 - 1.3	[5]	
¹³ C	α	C-1	94.7	[6]
α	C-2	71.1	[6]	
α	C-3	71.9	[6]	
α	C-4	73.1	[6]	
α	C-5	70.0	[6]	
α	C-6	18.0	[6]	

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. The spectrum is characterized by strong hydroxyl and C-H absorptions, along with a complex "fingerprint region" unique to the molecule.[\[7\]](#)

Wavenumber Range (cm ⁻¹)	Vibration Type	Bond
3550 - 3200 (broad)	O-H Stretching	Hydroxyl Groups
3000 - 2850 (sharp)	C-H Stretching	Aliphatic C-H
1450 - 1375 (sharp)	C-H Bending	Aliphatic C-H
1200 - 1000 (strong)	C-O Stretching	Alcohols, Ethers
< 1500	Fingerprint Region	Complex vibrations unique to the molecule

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern. In the analysis of rhamnosides (glycosides containing rhamnose), a characteristic neutral loss of 146 Da is observed, corresponding to the rhamnose moiety.[8][9]

Experimental Protocols

The following sections detail standardized methodologies for determining the key properties of crystalline **D-Rhamnose**.

Melting Point Determination

The melting point is a crucial indicator of purity.

- **Sample Preparation:** A small amount of dry, crystalline **D-Rhamnose** is finely powdered.
- **Capillary Loading:** The powdered sample is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.
- **Measurement:** The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.
- **Data Recording:** The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range. For a pure compound, this range should be narrow.

Solubility Testing (Visual Method)

- **Solvent Preparation:** A known volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol) is placed in a vial at a controlled temperature.
- **Sample Addition:** A pre-weighed small amount of crystalline **D-Rhamnose** is added to the solvent.
- **Mixing:** The mixture is vortexed or agitated for a set period (e.g., 1-2 minutes).

- Observation: The solution is visually inspected for any undissolved solid particles.
- Iteration: If the solid dissolves completely, further aliquots are added until saturation is reached. The total mass of dissolved solid per volume of solvent is recorded as the solubility.

Optical Rotation Measurement (Polarimetry)

- Solution Preparation: A solution of **D-Rhamnose** is prepared by accurately weighing the sample and dissolving it in a precise volume of solvent (typically water) in a volumetric flask. A common concentration is 1 g/100 mL.
- Polarimeter Setup: The polarimeter is turned on and allowed to stabilize. The measurement is typically performed using the sodium D-line (589 nm) at 20°C.[\[10\]](#)
- Blank Measurement: The polarimeter tube is filled with the pure solvent, and the instrument is zeroed.
- Sample Measurement: The tube is rinsed and filled with the prepared **D-Rhamnose** solution, ensuring no air bubbles are present in the light path. The observed angle of rotation (α) is recorded.[\[11\]](#)
- Calculation of Specific Rotation: The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (l \times c)$ where α is the observed rotation, l is the path length of the tube in decimeters, and c is the concentration in g/mL.

FTIR Spectroscopy (ATR Method)

- Instrument Preparation: The Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and air-dried.
- Background Scan: A background spectrum is collected to account for atmospheric CO₂ and water vapor, as well as any absorptions from the ATR crystal itself.[\[12\]](#)
- Sample Application: A small amount of crystalline **D-Rhamnose** is placed directly onto the ATR crystal, ensuring complete coverage.
- Pressure Application: A pressure arm is applied to ensure firm contact between the sample and the crystal.

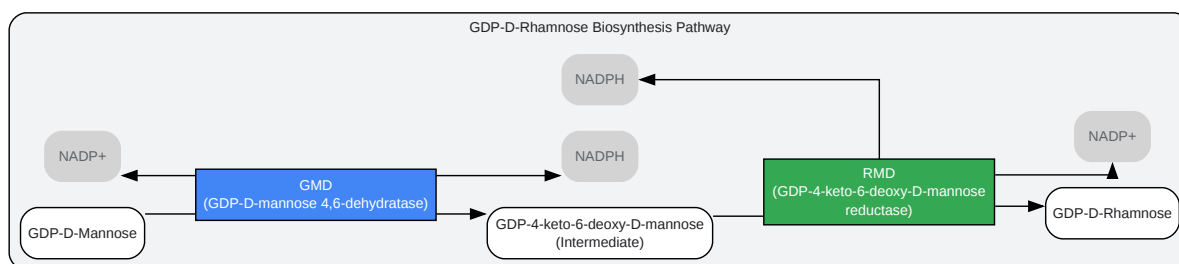
- **Spectrum Acquisition:** The sample spectrum is recorded. The instrument software automatically subtracts the background spectrum to produce the final infrared spectrum of the sample.

Biosynthesis and Experimental Workflow

Visualizations

Biosynthesis of GDP-D-Rhamnose

In bacteria, **D-Rhamnose** is synthesized in its nucleotide-activated form, **GDP-D-Rhamnose**. The pathway starts from GDP-D-Mannose and involves a two-step enzymatic conversion.[13]
[14]

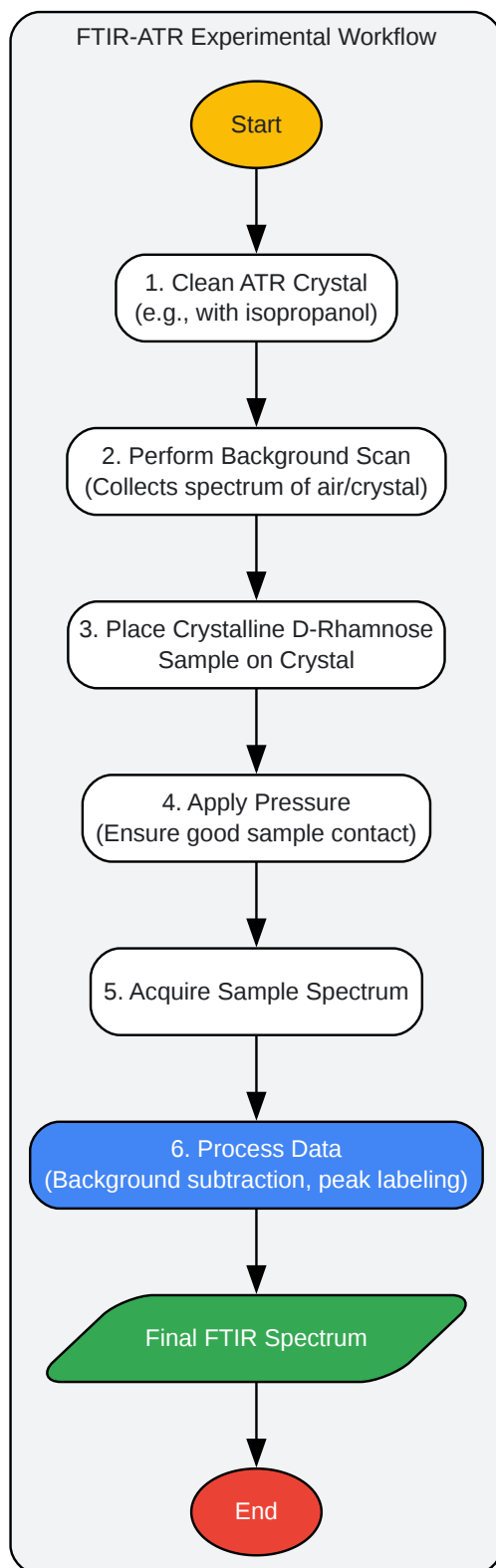


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Caption: Bacterial biosynthesis of GDP-D-Rhamnose.

Experimental Workflow: FTIR-ATR Analysis

The following diagram illustrates the standard workflow for analyzing a crystalline solid sample like **D-Rhamnose** using FTIR-ATR spectroscopy.



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Caption: Workflow for FTIR-ATR analysis of **D-Rhamnose**.

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